Welcome to the BenchChem Online Store!
molecular formula CH3O3S- B1217627 Methanesulfonate CAS No. 16053-58-0

Methanesulfonate

Cat. No. B1217627
M. Wt: 95.1 g/mol
InChI Key: AFVFQIVMOAPDHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04130652

Procedure details

Crude 2-[2-(1-piperidyl)-2-phenyl-ethenyl]-1-pyrroline is produced by refluxing for 12 hours the solution of 9.1 g (0.03 mole) of 2-(2-ethoxy-2-phenyl-ethenyl)-1-pyrroline-tetrafluoroborate in 25 ml of piperidine, and processing the reaction mixture analogously to Example 1. By the addition of 2.8 g of methanesulphonic acid to the solution of the crude base in isopropanol, concentration of this solution in the rotary evaporator and recrystallisation of the residue from acetone/hexane, there is obtained 2-[2-(1-piperidyl-2-phenylethenyl]-1-pyrroline-(1:1)-methanesulphonate, m.p. 123°-124°.
Name
2-(2-ethoxy-2-phenyl-ethenyl)-1-pyrroline tetrafluoroborate
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[CH:5][C:6]1[CH2:10][CH2:9][CH2:8][N:7]=1)C.F[B-](F)(F)F.[CH3:22][S:23]([OH:26])(=[O:25])=[O:24].[NH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C(O)(C)C>[N:27]1([C:4]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[CH:5][C:6]2[CH2:10][CH2:9][CH2:8][N:7]=2)[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.[CH3:22][S:23]([O-:26])(=[O:25])=[O:24] |f:0.1|

Inputs

Step One
Name
2-(2-ethoxy-2-phenyl-ethenyl)-1-pyrroline tetrafluoroborate
Quantity
9.1 g
Type
reactant
Smiles
C(C)OC(=CC1=NCCC1)C1=CC=CC=C1.F[B-](F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the rotary evaporator and recrystallisation of the residue from acetone/hexane

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C(=CC1=NCCC1)C1=CC=CC=C1
Name
Type
product
Smiles
CS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.